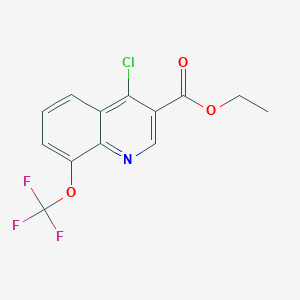
Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO3 . It has a molecular weight of 319.66 g/mol .
Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Overview of Quinoline and Its Derivatives
Quinolines, including ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate, are a class of heterocyclic aromatic compounds with a wide range of applications in scientific research. These compounds are known for their versatile chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry Applications
Quinoline derivatives play a crucial role in medicinal chemistry, serving as core structures for the development of various therapeutic agents. They have been extensively explored for their antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. The substitution pattern on the quinoline nucleus, including the trifluoromethoxy group, significantly influences their biological activities, allowing for the design of compounds with targeted therapeutic effects (Pereira et al., 2015).
Environmental and Material Science
In environmental science, quinoline derivatives are investigated for their role as corrosion inhibitors. The electron-rich nature of these compounds enables them to form stable complexes with metal surfaces, providing protection against corrosion. This property is particularly important in industries where metal longevity and durability are critical (Verma, Quraishi, & Ebenso, 2020). Additionally, quinoline-based compounds are utilized in materials science for the development of optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis and Green Chemistry
The synthesis of quinoline derivatives, including ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate, is a topic of interest in the context of green chemistry. Researchers are developing environmentally friendly methods for synthesizing these compounds to minimize the use of hazardous chemicals and solvents. These green chemistry approaches not only reduce environmental impact but also enhance the efficiency and sustainability of the synthetic processes (Nainwal et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)21-13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCCTPHMSLSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651943 | |
| Record name | Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |
CAS RN |
1040013-63-5 | |
| Record name | Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
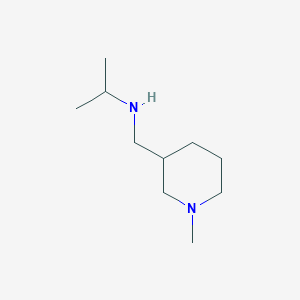
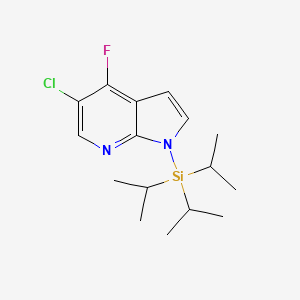
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)


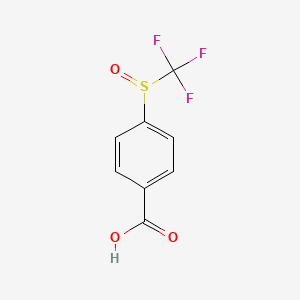
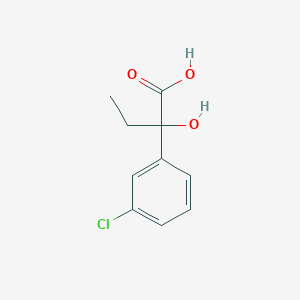

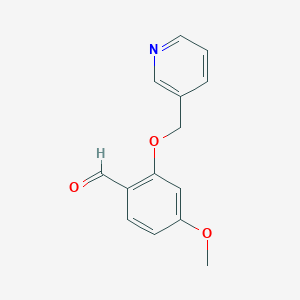

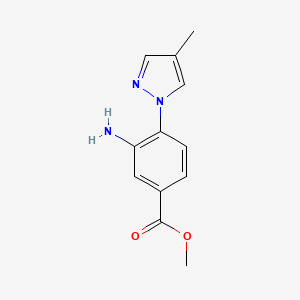
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)